molecular formula C14H14N2O5 B2777780 3-[(4,6-dimethoxypyrimidin-2-yl)oxy]-4-methoxybenzaldehyde CAS No. 866154-92-9

3-[(4,6-dimethoxypyrimidin-2-yl)oxy]-4-methoxybenzaldehyde

Cat. No.: B2777780
CAS No.: 866154-92-9
M. Wt: 290.275
InChI Key: HHVYGZSQIKEKAV-UHFFFAOYSA-N
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Description

The compound “3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde” is a derivative of Bispyribac . Bispyribac is a post-emergence herbicide, usually used as the sodium salt, for the control of grasses, sedges, and broad-leaved weeds in paddy rice and other crops .


Molecular Structure Analysis

The molecular structure of “3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde” is complex. It contains multiple functional groups including two methoxy groups and a pyrimidinyl group . The InChI code for the compound is 1S/C22H22N2O6/c1-27-17-14-18 (28-2)24-21 (23-17)30-19 (20 (25)26)22 (29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3, (H,25,26)/t19-/m1/s1 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) in the journal 'Molecules' discusses the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds demonstrate significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Reductive Electrophilic Substitution : Research by Azzena, Melloni, and Pisano (1993) in 'Tetrahedron Letters' details the transformation of a 1,2,3-trioxybenzene into various 1-oxy-2,3-dicarbobenzenes, highlighting the process of reductive electrophilic substitution (Azzena, Melloni, & Pisano, 1993).

  • Antibacterial and Anti-HIV Agents : A study by Patel and Chikhalia (2006) in 'ChemInform' reports on the synthesis of compounds with antibacterial and anti-HIV activities. These compounds include 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and related pyrimidines (Patel & Chikhalia, 2006).

  • Molecular Structure of Heterocycles : Martins, Zanatta, Pacholski, Bonacorso, Hömer, Bortoluzzi, and Oliveira (1998) in 'Spectroscopy Letters' describe the molecular structure of heterocycles, specifically focusing on 5-Bromo-4, 6-dimethoxy-4-trichloromethyl-hexahydropyrimidin-2-one, determined through NMR spectroscopy, X-ray diffraction, and MO calculations (Martins et al., 1998).

  • Synthesis of 2-Substituted Chromene Derivatives : Sakakibara, Koezuka, and Sudoh (1978) in 'Bulletin of the Chemical Society of Japan' discuss the synthesis of 2-substituted 3-nitro-2H-chromene derivatives, including 2-(4,6-dimethoxy-5-pyrimidinyl)-3-nitro-2H-chromene (Sakakibara, Koezuka, & Sudoh, 1978).

  • β-Tricarbonyl Compounds Synthesis : A study by Saçmacı, Sa肯ac, Alkan, Sarar, Şahin (2008) in 'Heterocycles' details the synthesis of new β-tricarbonyl compounds from 2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione, showing the transformation into various heterocyclic compounds (Saçmacı et al., 2008).

Mechanism of Action

As a derivative of Bispyribac, this compound might share a similar mechanism of action. Bispyribac is known to inhibit plant amino acid synthesis by targeting the enzyme acetohydroxyacid synthase (AHAS) .

Future Directions

The future directions for “3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde” are not clear at this time. As a derivative of Bispyribac, it may have potential applications in the field of herbicides .

Properties

IUPAC Name

3-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-18-10-5-4-9(8-17)6-11(10)21-14-15-12(19-2)7-13(16-14)20-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVYGZSQIKEKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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